Functional Group Reactivity: Hydroxymethyl (CAS 104303-72-2) vs. 7-Methyl Analog (CAS 71435-37-5)
7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one possesses a reactive primary alcohol at the 7-position that serves as the anchor point for attaching pyrrolidine moieties required for potent PNP inhibition. In contrast, the 7-methyl analog (CAS 71435-37-5) bears a chemically inert methyl group, preventing the C–O alkylation step essential for generating the pharmacophore [1].
| Evidence Dimension | Functional group reactivity for C–O/C–N bond formation at the 7-position |
|---|---|
| Target Compound Data | Primary alcohol (-CH₂OH); Rotatable Bond Count: 1; H-Bond Donor Count: 2; TPSA: 65.0 Ų (estimated) |
| Comparator Or Baseline | 7-Methyl analog (-CH₃; CAS 71435-37-5); Rotatable Bond Count: 0; H-Bond Donor Count: 2; TPSA: 57.2 Ų [1] |
| Quantified Difference | Rotatable bond count difference: +1 (enables conformational flexibility for coupling); TPSA difference: +7.8 Ų (enhanced polarity from –OH) |
| Conditions | Structural property comparison: PubChem computed descriptors and ChemBlink/angenechem supplier specifications for both compounds |
Why This Matters
Procurement of the 7-methyl analog instead of the target compound would block the essential Csp³–O coupling chemistry required to synthesize the pharmacologically active PNP inhibitor scaffold.
- [1] Angene Chemical. 4H-Pyrrolo[3,2-d]pyrimidin-4-one,3,5-dihydro-7-methyl- (CAS 71435-37-5): Molecular Formula, SMILES, TPSA. https://www.angenechem.com/71435-37-5 View Source
